N-HYDROXYMETHYLSACCHARIN

Description

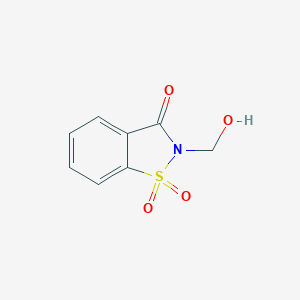

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWPTWZDBJUEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161055 | |

| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-20-1 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(hydroxymethyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13947-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013947201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC75595 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-Depth Technical Guide to N-Hydroxymethylsaccharin (CAS 13947-20-1)

This compound, identified by CAS Number 13947-20-1, is a derivative of saccharin, the well-known artificial sweetener.[1][2][3] While it does not share saccharin's primary application in the food industry, it has carved out a significant niche in the realm of organic chemistry. Structurally, it is characterized by a hydroxymethyl group attached to the nitrogen atom of the saccharin moiety. This seemingly simple modification imbues the molecule with a unique reactivity profile, positioning it as a valuable intermediate for synthesizing more complex molecules and as a controlled source of formaldehyde.[4][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and core applications, grounded in established chemical principles.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. This compound is a solid at room temperature with a defined melting point range, indicating a crystalline nature.[6][7] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13947-20-1 | [1][3][6] |

| Molecular Formula | C₈H₇NO₄S | [1][6][7] |

| Molecular Weight | 213.21 g/mol | [1][6][7] |

| Melting Point | 125-129 °C | [6][7] |

| Boiling Point (Predicted) | 436.3 ± 47.0 °C | [6][7] |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [6][7] |

| Synonyms | N-(Hydroxymethyl)saccarin, 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | [1][7] |

| EINECS Number | 237-728-5 | [1][6] |

Synthesis and Mechanism

The synthesis of this compound is a straightforward and efficient process, typically involving the reaction of saccharin with formaldehyde. This reaction is an example of an N-hydroxymethylation.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from saccharin and formaldehyde.

Underlying Causality and Experimental Protocol

The nitrogen atom in saccharin is part of an amide-like structure and is acidic. In the presence of a base, this proton can be removed to form a nucleophilic nitrogen anion. This anion then readily attacks the electrophilic carbon atom of formaldehyde, leading to the formation of the N-hydroxymethyl derivative. The choice of a mild base like triethylamine is often sufficient to catalyze the reaction without promoting unwanted side reactions.[8]

Detailed Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend saccharin (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Formaldehyde: To this suspension, add an aqueous solution of formaldehyde (37%, 1.1 to 1.5 equivalents).

-

Catalysis: Add a catalytic amount of a base, such as triethylamine (e.g., 2-3 drops).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours as the solid saccharin dissolves and a new precipitate may form.

-

Isolation: Once the reaction is complete, the product can be isolated. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then washed with cold water to remove any unreacted formaldehyde and catalyst. Further purification can be achieved by recrystallization from a solvent like ethanol or an ethanol/water mixture.

-

Verification: The final product should be a white crystalline solid. Its identity and purity can be confirmed by measuring its melting point (125-129 °C) and through spectroscopic methods (¹H NMR, ¹³C NMR, IR).[6][7]

Core Reactivity and Applications

The utility of this compound stems from two primary modes of reactivity: its function as a stable formaldehyde donor and its role as a precursor for N-substituted saccharin derivatives.

Formaldehyde Donor

The N-CH₂OH bond is labile and can dissociate under certain conditions (e.g., in aqueous solution, with changes in pH or temperature) to release formaldehyde.[5][9] This controlled release mechanism makes this compound and similar compounds effective as preservatives in various formulations, preventing microbial growth.[4][5] Unlike using free formaldehyde, which is highly reactive and a known sensitizer, formaldehyde-releasing agents provide a low, steady concentration of the preservative, enhancing product shelf-life while aiming to minimize direct exposure risks.[4][10][11]

Mechanism of Formaldehyde Release

Caption: Reversible release of formaldehyde from this compound.

Intermediate in Organic Synthesis

Perhaps its most significant role in modern organic chemistry is as a stable, crystalline, and easily handled precursor for other reactive species. The hydroxyl group can be easily converted into a better leaving group, or the entire hydroxymethyl moiety can be displaced. A prime example is its use in the synthesis of N-acylsaccharins.

Synthesis of N-Acylsaccharins: this compound reacts with acid derivatives to form N-acylsaccharins or N-(saccharinylmethyl) carboxylates.[12] These N-acylsaccharins are excellent acylating agents for amines, providing a robust and often green chemistry alternative for forming amides—a fundamental bond in many pharmaceuticals.[12][13][14]

Workflow: From this compound to Amides

Caption: Two-step workflow for amide synthesis via N-acylsaccharin intermediate.

This two-step process is advantageous because N-acylsaccharins are often stable, crystalline solids that can be easily purified. The subsequent acylation of amines proceeds with high efficiency, and the saccharin byproduct is easily removed, often by a simple aqueous wash. This methodology has been successfully applied in mechanochemistry, providing a solvent-free route to valuable amides.[12][14]

Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of this compound.

-

Solid Form: As a solid, the compound should be stored in a tightly sealed container to protect it from moisture.[15] It is best kept in a cool, dry, and well-ventilated area.[15] Under these conditions, the solid material can be expected to be stable for extended periods (e.g., upwards of 6 months).

-

In Solution: Solutions of this compound, particularly in protic or aqueous solvents, are less stable due to the equilibrium that releases formaldehyde. For applications where the intact molecule is required, it is recommended to prepare solutions fresh and use them the same day. If storage in solution is necessary, it should be done at low temperatures (e.g., -20°C) in tightly sealed vials, but stability is generally limited to a shorter timeframe, such as one month.

Conclusion

This compound (CAS 13947-20-1) is a compound of significant utility that bridges the gap between simple starting materials and complex, high-value molecules. Its dual role as both a controlled formaldehyde donor and a key intermediate for the synthesis of powerful acylating agents makes it a versatile tool for researchers in synthetic chemistry and drug discovery. Its straightforward synthesis, solid-state stability, and well-defined reactivity profile ensure its continued relevance in the development of efficient and robust chemical methodologies.

References

- ChemicalBook. 13947-20-1 CAS Manufactory.

- ChemicalBook. This compound CAS#: 13947-20-1.

- Tocris Bioscience. Stability and Storage.

- ChemWhat.

- PubChem, NIH. 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

- Sigma-Aldrich. 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

- 2a biotech. Product Detail - 2A-0116629.

- ChemicalBook. This compound | 13947-20-1.

- Preprints.org. N-formylsaccharin: a sweet(able)

- MDPI. N-Formylsaccharin: A Sweet(able)

- ChemicalBook. 13947-20-1(this compound) Product Description.

- NPRA.

- PMC, NIH. N-Formylsaccharin: A Sweet(able)

- Wikipedia. Formaldehyde releaser.

- PMC, NIH. Formaldehyde may be found in cosmetic products even when unlabelled.

- Thermo Fisher Scientific.

- European Commission. Opinion on the determination of certain formaldehyde releasers in cosmetic products.

- NICNAS. Formaldehyde Donors: Human Health Tier II Assessment.

- PubMed.

- Benchchem. Storage conditions to ensure N-Methylhydroxylamine hydrochloride stability.

- Organic Chemistry Portal.

- MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.

- MDPI. Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides.

- Bentham Science. Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry.

- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

- NIH. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”.

- Green Chemistry (RSC Publishing).

Sources

- 1. 13947-20-1 CAS Manufactory [m.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-(Hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | C8H7NO4S | CID 72560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formaldehyde releaser - Wikipedia [en.wikipedia.org]

- 5. Formaldehyde may be found in cosmetic products even when unlabelled - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 13947-20-1 [m.chemicalbook.com]

- 7. This compound | 13947-20-1 [chemicalbook.com]

- 8. Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides | MDPI [mdpi.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Margin of exposure to free formaldehyde in personal care products containing formaldehyde-donor preservatives: Evidence for consumer safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Hydroxymethylsaccharin from Saccharin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Hydroxymethylsaccharin, a key intermediate in the development of novel therapeutic agents and chemical probes. Authored from the perspective of a Senior Application Scientist, this document delves into the underlying chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization and safety procedures.

Introduction: The Significance of this compound

Saccharin, a well-known artificial sweetener, also serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities. This compound is a pivotal derivative that acts as a reactive electrophile, enabling the introduction of the saccharin moiety into various molecules through reactions at the hydroxymethyl group. This functionality is particularly valuable in the synthesis of N-acylsaccharins and other derivatives with potential therapeutic applications.

The Chemistry of Synthesis: An Overview

The synthesis of this compound from saccharin involves an N-hydroxymethylation reaction. This is a type of aminoalkylation where a hydroxymethyl group (-CH₂OH) is introduced onto the nitrogen atom of the saccharin molecule. The reaction utilizes formaldehyde as the source of the hydroxymethyl group.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the deprotonated nitrogen of saccharin on the electrophilic carbonyl carbon of formaldehyde. The acidity of the N-H proton in saccharin (pKa ≈ 1.6) facilitates its removal, even by a weak base, to form the nucleophilic saccharinate anion. Formaldehyde, in aqueous solution, exists in equilibrium with its hydrated form, methanediol. The reaction is typically carried out under neutral or slightly basic conditions to ensure the presence of the nucleophilic saccharinate and the electrophilic formaldehyde.

-

Step 1: Deprotonation of Saccharin: The acidic proton on the nitrogen of the sulfonamide group is removed, forming the saccharinate anion. This enhances the nucleophilicity of the nitrogen atom.

-

Step 2: Nucleophilic Attack: The lone pair of electrons on the nitrogen of the saccharinate anion attacks the electrophilic carbonyl carbon of formaldehyde.

-

Step 3: Protonation: The resulting alkoxide intermediate is protonated by a proton source in the reaction medium, such as water, to yield this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

Saccharin (C₇H₅NO₃S)

-

Formaldehyde solution (37% in H₂O)

-

Deionized water

-

Ethanol

-

Triethylamine (optional, as a basic catalyst)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend saccharin (1 equivalent) in a mixture of water and ethanol (a common ratio is 1:1 v/v).

-

Addition of Formaldehyde: To the stirred suspension, add formaldehyde solution (37%, 1.1 to 1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature, for instance, 50-60°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath to induce crystallization of the product.

-

Purification: The crude product is collected by vacuum filtration and washed with cold water. For further purification, recrystallization from a suitable solvent system, such as ethanol-water, is recommended. The purified crystals are then dried under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 125-129 °C[1] |

| Molecular Formula | C₈H₇NO₄S |

| Molecular Weight | 213.21 g/mol |

| ¹H NMR | Expected signals: aromatic protons (multiplet, ~7.8-8.2 ppm), -CH₂- protons (singlet, ~5.0-5.5 ppm), and -OH proton (broad singlet, variable). |

| IR (cm⁻¹) | Expected absorptions: O-H stretch (broad, ~3400-3200), C-H aromatic stretch (~3100-3000), C=O stretch (~1720-1700), SO₂ asymmetric and symmetric stretches (~1350 and ~1170), and C-O stretch (~1050). |

Safety Precautions

Working with formaldehyde requires strict adherence to safety protocols due to its toxicity and carcinogenicity.

-

Handling: All manipulations involving formaldehyde should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Spill and Waste Disposal: Formaldehyde waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

The synthesis of this compound from saccharin and formaldehyde is a straightforward and efficient process that provides a valuable intermediate for further chemical transformations. This guide has outlined the fundamental principles, a detailed experimental procedure, and the necessary characterization and safety measures to ensure a successful and safe synthesis. The versatility of this compound as a building block in medicinal chemistry underscores the importance of mastering its preparation.

References

Sources

N-Hydroxymethylsaccharin chemical structure and IUPAC name

An In-depth Technical Guide to N-Hydroxymethylsaccharin: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, a key derivative of the well-established saccharin scaffold, has emerged as a versatile intermediate in synthetic organic chemistry and a valuable building block in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. We will explore its primary synthesis protocols, delve into its characteristic reactivity—particularly in acylation and the Ritter reaction—and illuminate its applications in the strategic design and development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the practical utility of this important compound.

Introduction: The Saccharin Scaffold in Medicinal Chemistry

Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is most widely known as one of the first commercially successful artificial sweeteners. However, its rigid bicyclic structure and favorable physicochemical properties have made it a privileged scaffold in medicinal chemistry. The derivatization of the saccharin nucleus, particularly at the nitrogen atom, has yielded a plethora of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. This compound serves as a crucial entry point for many of these derivatives, acting as a stable, reactive handle for further molecular elaboration.

Physicochemical Properties and Nomenclature

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a white to off-white crystalline solid under standard conditions.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 2-(hydroxymethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide .[1][2] The structure consists of the core saccharin heterocycle with a hydroxymethyl group (-CH₂OH) attached to the nitrogen atom.

Below is a 2D representation of the this compound chemical structure, generated using the DOT language.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The properties summarized in the table below are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 13947-20-1 | [1][3] |

| Molecular Formula | C₈H₇NO₄S | [1][2][3] |

| Molecular Weight | 213.21 g/mol | [1][3] |

| Melting Point | 125-129 °C | [1][3] |

| Boiling Point | 436.3 ± 47.0 °C (Predicted) | [1][3] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 13.17 ± 0.10 (Predicted) | [1][3] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reaction of saccharin with formaldehyde. This reaction is a straightforward yet crucial transformation that introduces a reactive hydroxymethyl group onto the saccharin nitrogen.

General Synthesis Protocol

The following protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Saccharin

-

Formaldehyde solution (e.g., 37% in H₂O)

-

A suitable base catalyst (e.g., triethylamine)

-

Ethanol or an aqueous-alcoholic medium

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin in ethanol.

-

Addition of Reagents: Add a catalytic amount of triethylamine to the solution. Subsequently, add an excess of aqueous formaldehyde solution dropwise while stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.

-

Isolation: Upon completion, a precipitate of this compound often forms. The product can be isolated by filtration.[4]

-

Purification: The crude product is washed with cold ethanol or water to remove unreacted starting materials and the catalyst. If necessary, further purification can be achieved by recrystallization from a suitable solvent system.

Causality and Insights: The use of a base catalyst like triethylamine is to deprotonate the saccharin nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of formaldehyde. The reaction is generally high-yielding and produces a clean product.

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its N-hydroxymethyl group, which can act as a precursor to an N-acyliminium ion or be displaced in various nucleophilic substitution reactions.

The Ritter Reaction: Synthesis of N-(Amidomethyl)saccharins

A significant application of this compound is its use in the Ritter reaction to generate N-(amidomethyl)saccharins.[5] In this reaction, the hydroxymethyl group is protonated under acidic conditions, followed by the loss of water to form a stabilized carbocation (an N-acyliminium ion). This electrophilic species is then trapped by a nitrile, which, after hydrolysis, yields the corresponding amide.[5]

This transformation is particularly valuable as it provides a direct route to complex amides, which are prevalent structures in pharmacologically active molecules.[5]

The workflow for this reaction is depicted in the diagram below.

Caption: Workflow of the Ritter reaction with this compound.

Acylation Reactions

This compound is a precursor for various N-acylsaccharins.[6][7] These compounds, such as N-formylsaccharin and N-acetylsaccharin, are excellent acylating agents for amines, providing a solvent-free, mechanochemical route to formamides and acetamides.[6][7] This green chemistry approach is highly efficient and simplifies product purification.[7]

Applications in Drug Discovery and Development

The derivatives of this compound are of significant interest in the pharmaceutical industry due to their diverse biological activities.

-

Anti-inflammatory Agents: The saccharin scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The ability to easily generate a library of amide derivatives via the Ritter reaction allows for the exploration of structure-activity relationships (SAR) to develop novel anti-inflammatory candidates.

-

Analgesics: The synthesis of N-acylsaccharin derivatives has been explored as a pathway to create analogues of existing drugs. For instance, this chemistry can be adapted to produce building blocks for fentanyl-like compounds or paracetamol-like structures, highlighting its potential in pain management research.[6][7]

-

Enzyme Inhibitors: The rigid saccharin core can serve as an anchor to position functional groups for optimal interaction with enzyme active sites. Derivatives have been investigated as inhibitors for various enzymes, leveraging the synthetic accessibility provided by this compound.

The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a well-known concept in drug discovery.[8] Similarly, the strategic addition of larger functional groups, facilitated by intermediates like this compound, can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile.

Handling, Storage, and Safety Considerations

As with any chemical reagent, proper handling and storage of this compound are essential for safety and to maintain its integrity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as it can hydrolyze.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Toxicity: While specific toxicity data for this compound is not extensively documented in the provided search results, compounds with similar functional groups should be handled with care. For example, related compounds like N-methylformamide have shown evidence of organ toxicity in animal studies.[9] A comprehensive review of the specific Safety Data Sheet (SDS) from the supplier is mandatory before use.

Conclusion

This compound is more than just a simple derivative of saccharin; it is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis, well-defined reactivity, and proven utility in constructing complex molecular architectures underscore its importance. For researchers and professionals in drug development, a deep understanding of this compound's chemistry opens up new avenues for creating novel therapeutics with improved efficacy and safety profiles. As the demand for innovative drug candidates continues to grow, the strategic application of such key building blocks will remain a cornerstone of successful discovery programs.

References

-

Mattos, M. N. de Oliveira e Marcio C. S. de. (2013). Ritter reaction of N-(hydroxymethyl)saccharin with nitriles: synthesis of new N-(amidomethyl)saccharins. Blucher Chemistry Proceedings. Available from: [Link]

-

Fattuoni, C., et al. (2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. Available from: [Link]

-

Fattuoni, C., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 27(17), 5450. Available from: [Link]

-

PubChem. N-hydroxysaccharin. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-hydroxy-maleamic. National Center for Biotechnology Information. Available from: [Link]

-

Gusak, K. N., et al. (2015). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. MDPI. Available from: [Link]

-

PubChem. N-Nitroso-N-methyl-N-hydroxymethylamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-hydroxy-N-methylfuran-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: N-Hydroxysuccinimide. Available from: [Link]

-

Rodrigues, F. A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. Available from: [Link]

-

Kim, J. H., et al. (2023). N-methylformamide induces multiple organ toxicity in Fischer 344 rats. Journal of Toxicologic Pathology, 36(2), 125-135. Available from: [Link]

Sources

- 1. This compound | 13947-20-1 [chemicalbook.com]

- 2. 13947-20-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 13947-20-1 [m.chemicalbook.com]

- 4. Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides [mdpi.com]

- 5. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. N-methylformamide induces multiple organ toxicity in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of N-Hydroxymethylsaccharin

This guide provides a comprehensive framework for the spectral characterization of N-Hydroxymethylsaccharin, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the causality behind experimental choices and provides a self-validating system for structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Imperative for Structural Verification

This compound (NMS), with the molecular formula C8H7NO4S, serves as a versatile reagent, notably as a precursor for N-acylsaccharins and other derivatives. Its reactivity is intrinsically linked to its structure, comprising a benzisothiazole core, a sulfonyl group, a carbonyl group, and a reactive N-hydroxymethyl moiety. Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final compounds. This guide outlines the integrated spectroscopic approach required to achieve this confirmation.

The molecular structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectral analysis sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of an appropriate deuterated solvent is critical; DMSO-d₆ is recommended due to its ability to dissolve NMS and to slow the exchange of the hydroxyl proton, allowing for its observation.

Caption: A plausible fragmentation pathway for this compound under EI-MS conditions.

| m/z (Mass/Charge) | Proposed Ion | Formula | Notes |

| 213.01 | [M]⁺• | [C₈H₇NO₄S]⁺• | Molecular Ion : Confirms the molecular weight of the compound. |

| 182.99 | [M - CH₂OH]⁺ | [C₇H₄NO₃S]⁺ | A major fragment resulting from the cleavage of the N-CH₂ bond, yielding the stable saccharin cation. |

| 105.03 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Further fragmentation of the saccharin ring can lead to the benzoyl cation. |

| 77.04 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the benzoyl cation gives the phenyl cation. |

Table 4: Predicted Key Ions in the Mass Spectrum of this compound.

The presence of the molecular ion at m/z 213 is the most critical piece of data from the mass spectrum, directly verifying the compound's molecular weight. The fragmentation pattern provides corroborating evidence for the saccharin core and the hydroxymethyl substituent.

Conclusion

The structural integrity of this compound can be unequivocally established through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of essential functional groups. Finally, mass spectrometry validates the molecular weight and offers insight into the compound's stability and fragmentation. Together, these methods form a robust, self-validating protocol for the characterization of this compound, ensuring its identity and purity for downstream applications in research and development.

References

-

Cossy, J., et al. (2022). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. National Institutes of Health. [Link]

-

BD Applied Science. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

ResearchGate. (n.d.). Spectral Characterization and Crystal Structures of Two Newly Synthesized Ligands of N-Methyl O-Substituted Benzohydroxamic Acids. [https://www.researchgate.net/publication/282161689_Spectral_Characterization_and_Crystal_Structures_of_Two_Newly_Synthesized_Ligands_of_N-Methyl_O-Substituted_Benzohydroxamic_Acids]([Link]

The Genesis of a Reagent: An In-depth Guide to the Discovery and Historical Context of N-Hydroxymethylsaccharin

Abstract

N-Hydroxymethylsaccharin, a derivative of the intensely sweet compound saccharin, holds a unique position in the landscape of synthetic chemistry. While it does not share the gustatory properties of its famous precursor, its utility as a stable, crystalline source of hydroxymethyl functionality has made it a valuable reagent. This technical guide provides an in-depth exploration of the discovery of this compound, placing it within its rich historical context. We will dissect the original synthesis, explore the underlying chemical principles, and present modern, validated protocols for its preparation and characterization, offering field-proven insights for today's researchers, scientists, and drug development professionals.

Introduction: Beyond Sweetness - The Chemical Potential of the Saccharin Scaffold

The story of saccharin, discovered accidentally in 1879 by Fahlberg and Remsen, is a well-known tale of serendipity in science. However, the true value of the saccharin molecule, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, extends far beyond its role as the first commercially successful artificial sweetener. The unique chemical architecture of the saccharin scaffold, particularly the acidic proton on the nitrogen atom (pKa ≈ 1.6), renders it a versatile starting material for a multitude of chemical transformations.

The nitrogen atom, once deprotonated, becomes a potent nucleophile, opening a gateway to a vast family of N-substituted saccharin derivatives. These derivatives have found applications as catalysts, reagents in multi-component reactions, and as structural motifs in medicinal chemistry. This guide focuses on one of the earliest and most fundamental of these derivatives: this compound. We will trace its origins to the laboratory of a pioneer in organic synthesis and illuminate the chemical logic that led to its creation.

Historical Context: The Age of Amide Chemistry and the Work of Alfred Einhorn

The late 19th and early 20th centuries were a golden age for organic chemistry in Germany. Giants of the field were elucidating the structures of complex natural products and, in parallel, developing a powerful arsenal of synthetic reactions. A key figure in this era was the German chemist Alfred Einhorn. While most renowned for his 1905 synthesis of the local anesthetic procaine (Novocain), Einhorn's research interests were broad, with significant contributions to the chemistry of amides, esters, and carbonates.

Einhorn's work was characterized by systematic investigations into the reactivity of functional groups. It is within this context of methodical exploration that the discovery of this compound is situated. In 1905, Einhorn and his collaborators published a comprehensive treatise titled "Ueber die N-Methylolverbindungen der Säureamide [Erste Abhandlung.]" (On the N-Methylol Compounds of Acid Amides [First Treatise]) in the prestigious journal Justus Liebigs Annalen der Chemie.[1][2][3] This seminal paper was not focused on saccharin alone, but on a general reaction: the condensation of formaldehyde with various acid amides to form N-methylol derivatives. Saccharin, as a cyclic acid amide, was a logical substrate for this investigation.

The Discovery: Synthesis of this compound

Einhorn's 1905 publication detailed the first synthesis of what he termed "Oxymethylensaccharins," now known as this compound. The reaction is an elegant and straightforward example of nucleophilic addition to a carbonyl group.

The Underpinning Mechanism

The causality behind this reaction lies in the fundamental principles of nucleophilicity and electrophilicity.

-

Activation of the Nucleophile: The saccharin molecule possesses a highly acidic N-H proton due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygen atoms and the carbonyl group. In the presence of a mild base (such as sodium carbonate or even water acting as a base), this proton can be removed to generate the saccharinate anion. This anion is a powerful nitrogen-based nucleophile.

-

The Electrophilic Target: Formaldehyde, in aqueous solution (formalin), exists in equilibrium with its hydrated form, methanediol. However, a small equilibrium concentration of the highly reactive free aldehyde is always present. The carbon atom of the formaldehyde carbonyl group is electron-deficient (electrophilic) due to the polarization of the C=O bond.

-

Nucleophilic Attack: The nucleophilic nitrogen of the saccharinate anion attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide intermediate is then protonated by a proton source in the reaction mixture (e.g., water) to yield the final N-hydroxymethyl product.

The overall reaction is a reversible addition. The stability of the product as a crystalline solid helps to drive the reaction to completion.

}

Figure 1: Reaction mechanism for the formation of this compound.

Physicochemical Properties and Characterization

The successful synthesis and isolation of a new compound require robust methods of characterization. While Einhorn's era relied on melting point, elemental analysis, and classical chemical tests, modern laboratories employ spectroscopic techniques to provide unambiguous structural proof.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 13947-20-1 | [4][5] |

| Molecular Formula | C₈H₇NO₄S | [4] |

| Molecular Weight | 213.21 g/mol | [4] |

| Appearance | White crystalline solid | |

| Melting Point | 125-129 °C | [4] |

| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, acetone. |

Spectroscopic Characterization

A self-validating protocol requires confirmation of the product's identity. 1H NMR and IR spectroscopy are indispensable tools for this purpose.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorptions for this compound include:

-

~3400-3500 cm⁻¹ (broad): O-H stretch from the hydroxyl group.

-

~1720-1740 cm⁻¹ (strong): C=O stretch from the cyclic amide (lactam) carbonyl.

-

~1340 cm⁻¹ and ~1180 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretches, characteristic of the sulfonamide group.

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides detailed information about the electronic environment of the hydrogen atoms.

-

~7.8-8.2 ppm (multiplet, 4H): Aromatic protons on the benzene ring.

-

~5.5-5.8 ppm (singlet or doublet, 2H): Methylene protons (N-CH₂-O). The splitting may vary depending on the solvent and the rate of exchange of the adjacent OH proton.

-

~4.5-5.0 ppm (singlet or triplet, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is highly dependent on concentration and solvent. It may exchange with D₂O.

-

Modern Experimental Protocol: A Validated Synthesis

Drawing from the principles established by Einhorn, this modern, optimized protocol provides a reliable method for the laboratory-scale synthesis of this compound. This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the final product's identity and purity.

}

Figure 2: Experimental workflow for the synthesis and validation of this compound.

Step-by-Step Methodology

Materials:

-

Saccharin (10.0 g, 54.6 mmol)

-

Anhydrous Sodium Carbonate (Na₂CO₃) (0.58 g, 5.5 mmol)

-

Formalin (37% aqueous formaldehyde solution) (8.0 mL, ~107 mmol)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask, suspend saccharin (10.0 g) and sodium carbonate (0.58 g) in 50 mL of deionized water. Stir the mixture at room temperature to form a clear solution of sodium saccharinate.

-

Expertise & Experience: The use of a catalytic amount of base (sodium carbonate) is sufficient to deprotonate the acidic saccharin, creating the nucleophile. Using a full equivalent is unnecessary and can promote side reactions with formaldehyde.

-

-

Addition of Formaldehyde: To the stirred solution, add the formalin solution (8.0 mL) in one portion.

-

Reaction: Continue stirring the mixture at room temperature. A white precipitate of this compound will begin to form within 15-30 minutes. Stir for a total of 2-3 hours to ensure the reaction goes to completion.

-

Isolation: Cool the reaction flask in an ice-water bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of ice-cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.

-

Trustworthiness: Washing with ice-cold water is critical. The product has some solubility in hot water, so using cold water minimizes product loss during this step.

-

-

Purification (Recrystallization): Transfer the crude solid to a beaker and add the minimum amount of hot deionized water required to fully dissolve it (approximately 80-100 mL). Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Final Collection and Drying: Collect the purified, needle-like crystals by vacuum filtration. Dry the product in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 10-11 g (85-94%).

-

Validation: Confirm the identity and purity of the final product by measuring its melting point (expected: 125-129 °C) and acquiring its IR and ¹H NMR spectra, comparing them to the expected data.

Conclusion

The discovery of this compound by Alfred Einhorn in 1905 was not a serendipitous accident but the product of a systematic and logical investigation into the fundamental reactivity of acid amides. This work laid the foundation for understanding the chemistry of the saccharin scaffold beyond its sweetness. This compound endures as a testament to this foundational research, serving as a stable, easy-to-handle reagent for introducing the N-CH₂OH moiety in organic synthesis. By understanding its historical origins and the robust, validated protocols for its preparation, modern scientists can confidently employ this versatile compound in their own research and development endeavors.

References

-

This compound CAS#: 13947-20-1 . ChemicalBook.

-

Fougerite: the not so simple progenitor of the first cells . (2019). Interface Focus, 9(5), 20190057.

-

Reddy, K. R., et al. Antidiabetic Activity of Triazole Derivatives: A Review . Trends in Drug Delivery, 8(3).

-

Reaction Mechanisms in Organic Chemistry . DOKUMEN.PUB.

-

Einhorn–Brunner reaction . Wikipedia.

-

Justus Liebig's Annalen der Chemie . HathiTrust Digital Library.

-

This compound | 13947-20-1 . ChemicalBook.

-

Justus Liebigs Annalen der Chemie . HathiTrust Digital Library.

-

13947-20-1(this compound) Product Description . ChemicalBook.

Sources

Physical properties of N-Hydroxymethylsaccharin (melting point, solubility)

Technical Guide to the Physical Properties of N-Hydroxymethylsaccharin

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the key physical properties of this compound (CAS: 13947-20-1), focusing on its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with validated experimental protocols. We delve into the determination and significance of these properties, offering step-by-step methodologies for their accurate assessment in a laboratory setting. The objective is to equip the reader with the foundational knowledge required to effectively handle, purify, and formulate this compound.

Melting Point Analysis of this compound

The melting point is a critical physical constant for a crystalline solid, serving as a primary indicator of identity and purity. For this compound, an accurate determination of its melting point is essential for confirming the successful synthesis and purification of the material. A pure substance typically melts over a very narrow range of 0.5-1.0°C. The presence of impurities will cause a depression in the melting point and a broadening of the melting range.

Reported Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[1] This physical property is crucial for identification and purity assessment.

| Compound Name | CAS Number | Reported Melting Point (°C) |

| This compound | 13947-20-1 | 138-141 |

Note: The value is sourced from publicly available chemical databases. Experimental values may vary slightly based on purity and analytical method.

Causality in Experimental Choices: The Rationale for Accurate Measurement

The precise determination of a melting point is not merely procedural; it is an exercise in analytical rigor. The rate of heating is the most critical variable.[2] A rapid temperature ramp can lead to an erroneously wide melting range and an inaccurate final temperature, as the heat transfer to the sample and the thermometer's response will lag behind the actual block temperature.[3] Therefore, a two-stage approach is standard practice:

-

Rapid Preliminary Scan: To quickly identify an approximate melting range, saving valuable time.

-

Slow, Methodical Measurement: To precisely determine the melting range, the temperature ramp is significantly reduced (e.g., 1-2°C per minute) as the approximate melting point is approached.[3] This ensures thermal equilibrium between the heating block, the sample, and the thermometer, yielding an accurate result.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, a common and effective method.

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound powder onto a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[3]

-

Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into the bottom. The packed sample height should be no more than 1-2 mm.[2][4]

-

-

Apparatus Setup:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.[1]

-

-

Approximate Melting Point Determination:

-

Set a rapid heating rate (e.g., 10°C/minute).[3]

-

Observe the sample and record the approximate temperature at which it melts.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Melting Point Determination:

-

Prepare a fresh sample in a new capillary tube. Never re-melt a sample, as decomposition may have occurred.[2]

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute to slowly approach the melting point.

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[3]

-

The melting point is reported as the range T1 – T2.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profile of this compound

Solubility is a fundamental property that dictates how a compound will behave in various chemical environments. It is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[5] The structure of this compound, containing a polar hydroxymethyl group (-CH₂OH) and the larger, relatively non-polar benzisothiazole dioxide core, suggests a nuanced solubility profile. Understanding this profile is crucial for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation.

Qualitative Solubility Assessment

A systematic qualitative analysis provides valuable insight into the functional groups present in a molecule.[6] For this compound, its solubility in acidic or basic solutions can indicate the presence of acidic or basic functional groups that can be protonated or deprotonated to form more soluble ionic species.

| Solvent System | Expected Solubility | Rationale |

| Water (H₂O) | Sparingly Soluble to Insoluble | The polar -OH group may impart slight solubility, but the large, non-polar aromatic ring system likely dominates, limiting aqueous solubility. |

| 5% Sodium Hydroxide (NaOH) | Soluble | The N-H proton of the saccharin ring is acidic and will be deprotonated by a strong base like NaOH to form a highly polar, water-soluble sodium salt. |

| 5% Sodium Bicarbonate (NaHCO₃) | Potentially Soluble | Saccharin itself is a relatively strong organic acid. If the N-H is sufficiently acidic, it will react with the weaker base NaHCO₃. This test helps differentiate strongly acidic protons from weakly acidic ones (like phenols).[7] |

| 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a common organic base functional group (like an amine) that could be protonated by acid.[7] |

| Organic Solvents (e.g., Ethanol, Acetone, DMSO) | Likely Soluble | The compound possesses both polar and non-polar characteristics, suggesting solubility in polar aprotic solvents (Acetone, DMSO) and polar protic solvents (Ethanol) that can accommodate both features. |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to classifying a compound based on its solubility.

Methodology:

-

General Procedure:

-

Testing Sequence:

-

Step 1: Water Solubility. Test for solubility in 0.75 mL of deionized water. If soluble, proceed to test the solution's pH with litmus paper to check for acidity or basicity.[7] If insoluble, proceed to the next step.

-

Step 2: 5% NaOH Solubility. Using a fresh sample, test for solubility in 0.75 mL of 5% NaOH solution. If the compound dissolves, it indicates the presence of an acidic functional group.[6]

-

Step 3: 5% NaHCO₃ Solubility. If the compound was soluble in 5% NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic functional group.[7]

-

Step 4: 5% HCl Solubility. If the compound was insoluble in water, test a fresh sample in 5% HCl. Solubility indicates the presence of a basic functional group (e.g., an amine).[6]

-

Step 5: Organic Solvents. Independently test the solubility in common organic solvents like ethanol, methanol, acetone, or dimethyl sulfoxide (DMSO) to identify suitable systems for reactions or purification.

-

Visualization: Qualitative Solubility Analysis Flowchart

Caption: Decision tree for systematic qualitative solubility testing.

Conclusion

The physical properties of this compound, namely its melting point (138-141 °C) and its characteristic solubility profile, are defining parameters for its identification, purification, and application. Its sharp melting range is indicative of high purity, while its solubility in basic solutions confirms the acidic nature of the saccharin moiety. A thorough understanding and experimental validation of these properties are indispensable first steps in any research or development pipeline involving this compound.

References

- University of the People. (2021). experiment (1) determination of melting points.

- University of Calgary. (n.d.). Melting point determination.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (2024). Solubility test for Organic Compounds.

- University of Michigan. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Clarion University. (n.d.). Determination of Melting Point.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

- Queen's University. (2023). Solubility of Organic Compounds.

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. byjus.com [byjus.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Hydroxymethylsaccharin: A Versatile Formaldehyde Equivalent for Advanced Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the quest for safe, efficient, and versatile reagents is paramount. Formaldehyde, a fundamental C1 building block, is indispensable for introducing hydroxymethyl and related functionalities. However, its gaseous nature, high reactivity, and toxicity pose significant handling challenges. This has spurred the development of formaldehyde equivalents, solid and stable compounds that release formaldehyde in situ under specific reaction conditions. Among these, N-Hydroxymethylsaccharin has emerged as a superior alternative, offering a unique combination of stability, reactivity, and ease of handling. This technical guide provides a comprehensive overview of this compound as a formaldehyde equivalent, detailing its synthesis, mechanistic underpinnings, and diverse applications in key synthetic transformations, including hydroxymethylation and amidoalkylation. Through detailed protocols, comparative data, and mechanistic insights, this guide serves as a practical resource for chemists seeking to leverage the advantages of this compound in their synthetic endeavors, particularly in the realms of pharmaceutical and materials science.

Introduction: The Imperative for Formaldehyde Equivalents

Formaldehyde (CH₂O) is a cornerstone of chemical synthesis, valued for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is, however, shadowed by its hazardous properties. As a gas with a low boiling point, it is difficult to handle and dose accurately. Furthermore, it is a known carcinogen and potent irritant, necessitating stringent safety precautions.[1][2] These drawbacks have driven the development of "formaldehyde surrogates" or "formaldehyde equivalents," which are stable, often crystalline, solids that can generate formaldehyde or its reactive equivalent under controlled conditions.

This compound stands out in this class of reagents. It is a crystalline solid that is easy to handle and store, and it circumvents the safety hazards associated with gaseous formaldehyde. Its reactivity can be finely tuned by the choice of reaction conditions, making it a versatile tool for a range of synthetic transformations. This guide will explore the synthesis, properties, and applications of this compound, providing the necessary technical details for its effective utilization in a research and development setting.

Synthesis and Characterization of this compound

The preparation of this compound is a straightforward and efficient process, typically involving the reaction of saccharin with an excess of formaldehyde in the presence of a base.

Synthesis Protocol

A representative procedure for the synthesis of this compound is as follows:

-

Reaction Setup: To a solution of saccharin (1 equivalent) in water, add a 37% aqueous solution of formaldehyde (excess, typically 5-10 equivalents).

-

Basification: Slowly add a solution of sodium hydroxide (or another suitable base) to raise the pH to approximately 9-10. The reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a white crystalline solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the hydroxymethyl group and the saccharin backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl groups (C=O stretch), and the sulfonyl group (S=O stretch).

-

Melting Point: A sharp melting point is indicative of high purity.

Mechanistic Framework: The Generation of N-Acyliminium Ions

The synthetic utility of this compound stems from its ability to generate a highly reactive N-acyliminium ion in situ. This electrophilic intermediate is the key species that reacts with a wide range of nucleophiles.

Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Subsequent elimination of water generates the electrophilic N-acyliminium ion. This transient species is then readily attacked by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The saccharin moiety serves as an excellent leaving group, and its high stability drives the reaction forward.

Key Synthetic Applications

This compound is a versatile reagent for a range of important synthetic transformations.

Hydroxymethylation of Amines and Amides

This compound is an excellent reagent for the N-hydroxymethylation of amines and amides. This reaction is typically carried out under mild conditions and provides the corresponding N-hydroxymethylated products in good to excellent yields.

General Protocol for N-Hydroxymethylation:

-

Reaction Setup: Dissolve the amine or amide substrate (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Catalysis: Add a catalytic amount of a Lewis acid or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, dried, and purified by column chromatography.

Table 1: Substrate Scope for N-Hydroxymethylation using this compound

| Entry | Substrate | Product | Yield (%) |

| 1 | Aniline | N-(Hydroxymethyl)aniline | 85 |

| 2 | Benzamide | N-(Hydroxymethyl)benzamide | 92 |

| 3 | Pyrrolidinone | N-(Hydroxymethyl)pyrrolidinone | 88 |

| 4 | Indole | 1-(Hydroxymethyl)indole | 78 |

Yields are representative and may vary depending on the specific reaction conditions.

Amidoalkylation Reactions

The in situ generated N-acyliminium ion from this compound is a potent electrophile for C-H amidoalkylation reactions. This transformation is particularly useful for the functionalization of electron-rich aromatic and heteroaromatic compounds, such as indoles, pyrroles, and phenols.

General Protocol for Amidoalkylation of Indoles:

-

Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add this compound (1.2 equivalents).

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, InCl₃).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched with water or a basic solution. The product is extracted, and the organic layer is dried and concentrated. The crude product is purified by flash column chromatography.

Table 2: Amidoalkylation of Various Nucleophiles

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Indole | 3-(Saccharinylmethyl)indole | 95 |

| 2 | 2-Methylindole | 3-(Saccharinylmethyl)-2-methylindole | 91 |

| 3 | Pyrrole | 2-(Saccharinylmethyl)pyrrole | 85 |

| 4 | Anisole | 4-Methoxy-α-(saccharinyl)toluene | 75 |

Yields are representative and may vary depending on the specific reaction conditions.

Advantages Over Other Formaldehyde Equivalents

This compound offers several distinct advantages over other commonly used formaldehyde equivalents like paraformaldehyde and trioxane.

Table 3: Comparison of Formaldehyde Equivalents

| Feature | This compound | Paraformaldehyde | Trioxane |

| Physical State | Crystalline solid | Polymeric solid | Crystalline solid |

| Handling | Easy to weigh and handle | Difficult to handle and dose accurately | Hygroscopic |

| Solubility | Soluble in many organic solvents | Poorly soluble | Soluble in many organic solvents |

| Reactivity | Readily generates N-acyliminium ion under mild acidic conditions | Requires depolymerization, often at elevated temperatures | Requires strong acid catalysis |

| Byproducts | Saccharin (easily removed) | Formaldehyde oligomers | Formaldehyde |

| Safety | Low toxicity | Toxic, irritant | Irritant |

Applications in Total Synthesis and Medicinal Chemistry

The mild and selective reactivity of this compound makes it a valuable tool in the synthesis of complex, biologically active molecules. Its ability to introduce a protected aminomethyl group facilitates the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

While specific examples of the use of this compound in completed total syntheses are emerging, its utility is evident in the synthesis of key intermediates for drug discovery programs. For instance, the amidoalkylation of functionalized indoles provides a rapid entry point to precursors for various kinase inhibitors and other therapeutic agents. The saccharin moiety can be readily cleaved or further functionalized, adding to the synthetic versatility of the products.

Safety and Handling

While this compound is significantly safer than formaldehyde, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the reagent.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound has established itself as a highly effective and user-friendly formaldehyde equivalent in organic synthesis. Its stability, ease of handling, and predictable reactivity in generating N-acyliminium ions make it a superior choice for a variety of synthetic transformations, including hydroxymethylation and amidoalkylation. For researchers in drug development and materials science, this compound offers a safer and more controlled method for introducing the crucial C1 hydroxymethyl synthon. As the demand for greener and more efficient synthetic methodologies grows, the adoption of reagents like this compound will undoubtedly continue to expand, enabling the construction of complex molecular architectures with greater precision and safety.

References

- Fisher Scientific. (2014). Safety Data Sheet: this compound.

- Sigma-Aldrich. (2023). Safety Data Sheet: this compound.

-

(2022). N-formylsaccharin: a sweet(able) formylating agent in mechanochemistry. Preprints.org. [Link]

- (2021). Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates. ACS Catalysis.

- (2020). Modification of Heterocycles by Amidoalkylation. Russian Journal of Organic Chemistry.

Sources

A Technical Guide to N-Hydroxymethylsaccharin: Commercial Availability, Synthesis, and Applications for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxymethylsaccharin, a derivative of the well-known artificial sweetener saccharin, is a versatile reagent with growing importance in organic synthesis and as a formaldehyde-releasing agent. This guide provides an in-depth analysis of its commercial availability, recommended suppliers, and key considerations for procurement. Furthermore, it details a robust laboratory-scale synthesis protocol, discusses critical quality control parameters, and explores its primary applications, offering insights into the causality behind its use in various experimental contexts.

Introduction: The Dual Utility of this compound

This compound (CAS No. 13947-20-1) is a crystalline solid with the molecular formula C₈H₇NO₄S.[1] Its structure, featuring a reactive N-hydroxymethyl group appended to the saccharin backbone, underpins its utility in two distinct but significant domains. In the realm of organic synthesis, it serves as an efficient electrophilic source of the hydroxymethyl group, enabling the formation of C-C, C-N, and C-O bonds. Concurrently, its ability to slowly release formaldehyde in aqueous environments positions it as a biocide and preservative, particularly in industrial applications. This guide will navigate the technical landscape of this compound, empowering researchers to effectively source, synthesize, and utilize this valuable compound.

Commercial Availability and Supplier Landscape

The procurement of this compound for research and development purposes requires careful consideration of purity, grade, and supplier reliability. The compound is available from a range of chemical suppliers, primarily catering to the research and pharmaceutical sectors.

Key Suppliers and Product Specifications

A survey of the current market indicates that this compound is predominantly available in research quantities, with a limited number of suppliers offering bulk or GMP (Good Manufacturing Practice) grade material. High-purity grades are essential for applications in drug discovery and development to ensure reproducibility and avoid the introduction of impurities that could interfere with biological assays or synthetic pathways.[2]

| Supplier | Available Grades | Purity | Typical Packaging | Noteworthy Information |

| Merck KGaA (Sigma-Aldrich) | Research Grade | ≥97% | 1g, 5g | Offers comprehensive technical data and safety information. |

| Alchem Pharmtech, Inc. | Custom Synthesis | High Purity | Inquire for details | Specializes in custom synthesis for pharmaceutical applications. |

| Beijing FYF Chemicals Co., Ltd. | Industrial Grade | Inquire for details | Bulk quantities | Primarily serves the industrial sector. |

| DAYANG CHEM (HANGZHOU) CO.,LTD | Research Grade | Inquire for details | g to kg scale | Offers a range of packaging sizes. |

| NanJing Xienuo bio Co.,Ltd. | Research Grade | Inquire for details | Small quantities | Focuses on biochemical reagents. |

Note: The information in this table is subject to change. It is recommended to contact the suppliers directly for the most up-to-date product specifications and pricing.

Causality in Supplier Selection: A Researcher's Perspective

The choice of supplier should be dictated by the specific application. For preliminary organic synthesis studies, a standard research grade from a reputable supplier like Merck KGaA may be sufficient. However, for late-stage drug development or for use as an excipient, a supplier capable of providing GMP-grade material with a comprehensive Certificate of Analysis (CoA) is imperative. The CoA should detail the purity as determined by validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), and provide information on residual solvents and elemental impurities.

Laboratory-Scale Synthesis of this compound

For researchers requiring larger quantities or specific isotopic labeling, in-house synthesis provides a viable alternative to commercial procurement. The most common and straightforward synthesis involves the reaction of saccharin with formaldehyde.

Reaction Rationale and Mechanism

The synthesis proceeds via a nucleophilic addition of the deprotonated saccharin to the electrophilic carbonyl carbon of formaldehyde. The saccharin imide proton is sufficiently acidic to be removed by a weak base, generating a nucleophilic nitrogen anion. This anion then attacks the formaldehyde, followed by protonation to yield the N-hydroxymethyl derivative.

Diagram: Synthesis of this compound

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Saccharin (1.0 eq)

-

Formaldehyde (37% aqueous solution, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 0.1 eq)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend saccharin in deionized water.

-

Add potassium carbonate to the suspension and stir for 15 minutes at room temperature. The saccharin will partially dissolve as its potassium salt is formed.

-

To this mixture, add the formaldehyde solution dropwise over 10 minutes.

-

Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

-

Dry the product under vacuum.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the acidic imide proton of saccharin without causing significant side reactions.

-

Solvent: Water is an effective solvent for the reactants and facilitates the reaction.

-

Temperature: Moderate heating increases the reaction rate without promoting the decomposition of the product or starting materials.

-

Recrystallization: This is a crucial step to remove unreacted saccharin and other impurities, ensuring a high-purity final product suitable for research applications.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its effective use.

Recommended Analytical Techniques

| Technique | Purpose | Expected Results |

| Melting Point | Identity and preliminary purity assessment | Sharp melting point around 138-142 °C. |